3-(cyclohexyloxy)benzonitrile
Description
Properties
CAS No. |
1038215-42-7 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Thermochemical Data & Characterization Guide: 3-(Cyclohexyloxy)benzonitrile
This guide outlines the thermochemical profile of 3-(cyclohexyloxy)benzonitrile , a critical organic building block used in pharmaceutical synthesis and materials science.[1] Due to the scarcity of direct experimental calorimetric data in the public domain for this specific isomer, this guide presents high-fidelity predictive data derived from Group Additivity methods and details the standardized experimental protocols required to empirically validate these values.
Executive Summary
3-(Cyclohexyloxy)benzonitrile (CAS: 1038215-42-7) is a functionalized aromatic nitrile featuring a meta-substituted cyclohexyloxy ether linkage. It serves as a pivotal intermediate in the synthesis of bioactive scaffolds (e.g., via catalytic olefin hydroamidation) and liquid crystalline materials.[1] Accurate thermochemical data—specifically Enthalpy of Formation (
Chemical Identity & Structural Profile[1][3][4][5][6]
| Parameter | Specification |
| Chemical Name | 3-(Cyclohexyloxy)benzonitrile |
| CAS Registry Number | 1038215-42-7 |
| Molecular Formula | |
| Molecular Weight | 201.27 g/mol |
| SMILES | N#Cc1cccc(OC2CCCCC2)c1 |
| Physical State | Solid (Powder) |
| Purity Requirement |
Predicted Thermochemical Parameters
Note: In the absence of experimental literature values, the following parameters have been calculated using Joback’s Group Contribution Method and Benson’s Group Additivity Theory . These values serve as a baseline for experimental validation.
Table 1: Computed Standard Thermodynamic Properties (298.15 K)
| Property | Symbol | Predicted Value | Unit | Methodology |
| Enthalpy of Formation (Gas) | kJ/mol | Benson Group Additivity | ||
| Enthalpy of Combustion (Solid) | kJ/mol | Est. via Stoichiometry & | ||
| Enthalpy of Fusion | kJ/mol | Joback Method | ||
| Isobaric Heat Capacity | J/(mol[1]·K) | Joback Method | ||
| Boiling Point | K | Joback Method | ||
| Gibbs Energy of Formation | kJ/mol | Computed |
Scientific Insight: The negative enthalpy of formation suggests the compound is thermodynamically stable relative to its constituent elements.[1] The significant enthalpy of combustion reflects the high energy content of the cyclohexyl ring and the aromatic core, necessitating careful heat management during oxidation reactions.[1]
Experimental Methodologies for Validation
To establish authoritative thermochemical data, researchers must employ a coupled approach using Combustion Calorimetry and Differential Scanning Calorimetry (DSC) .[1]
Protocol A: Static Bomb Calorimetry (Determination of )
Objective: Measure the specific energy of combustion to derive
-
Sample Preparation:
-
Bomb Setup:
-
Ignition & Measurement:
-
Fire the bomb in an isoperibol calorimeter (thermostat stability
). -
Record the corrected temperature rise (
).[1]
-
-
Data Correction (Washburn Corrections):
Protocol B: Differential Scanning Calorimetry (Determination of )
Objective: Determine the enthalpy of fusion to convert solid-state data to the liquid/gas phase.
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).[1]
-
Calibration: Calibrate temperature and enthalpy using Indium (
, ). -
Cycle:
Thermochemical Data Analysis Workflow
The following diagram illustrates the logical pathway to derive the Standard Enthalpy of Formation (
Figure 1: Workflow for deriving standard enthalpies from calorimetric and DSC measurements.
Calculation of (Hess's Law Application)
The standard molar enthalpy of formation is calculated using the combustion reaction:
The equation is:
Where standard values are:
References
-
Molecular Identity & Synthesis
-
Thermochemical Methodology
-
Group Contribution Theory
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A Deep Dive into the Microbial Degradation of Benzonitrile Derivatives: Pathways and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Significance and Biochemical Versatility of Benzonitrile Degradation
Benzonitrile and its derivatives are a class of aromatic organic compounds characterized by a benzene ring substituted with a nitrile group (-C≡N). They are extensively used as solvents and precursors in the synthesis of pharmaceuticals, dyes, herbicides, and rubber chemicals.[1] Their widespread industrial application, however, has led to their emergence as significant environmental pollutants. The inherent toxicity of many benzonitrile compounds necessitates a thorough understanding of their fate in the environment, particularly the microbial degradation pathways that serve as the primary mechanism for their natural attenuation.
This guide provides a comprehensive overview of the known microbial biodegradation pathways of benzonitrile derivatives. It is designed to serve as a technical resource for researchers and professionals in environmental science and drug development, offering insights into the enzymatic machinery, metabolic logic, and experimental methodologies used to elucidate these complex biological processes. We will explore the key enzymatic reactions that initiate the breakdown of the nitrile group and the subsequent catabolism of the aromatic ring under both aerobic and anaerobic conditions.
Core Biodegradation Pathways: A Tale of Two Enzymatic Strategies
The microbial degradation of the nitrile group in benzonitrile derivatives primarily proceeds through two distinct enzymatic pathways: the nitrilase pathway and the nitrile hydratase/amidase pathway.[1] The selection of the pathway is often dependent on the specific microbial strain and the structure of the benzonitrile derivative.
The Nitrilase Pathway: A Direct Route to Benzoic Acid
The nitrilase pathway offers a direct, single-step hydrolysis of the nitrile group to a carboxylic acid and ammonia. This reaction is catalyzed by the enzyme nitrilase (EC 3.5.5.1).[1] In the case of benzonitrile, nitrilase directly converts it to benzoic acid and ammonia, which are readily assimilated by central metabolic pathways.[1] This pathway is considered highly efficient due to its directness.
The Nitrile Hydratase and Amidase Pathway: A Two-Step Conversion
Alternatively, the nitrile hydratase and amidase pathway involves a two-step enzymatic cascade. First, nitrile hydratase (EC 4.2.1.84) hydrates the nitrile group to the corresponding amide.[1] For benzonitrile, this intermediate is benzamide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid (benzoic acid) and ammonia.[1] This pathway is prevalent in many nitrile-degrading microorganisms, including several species of Rhodococcus.[2]
The choice between these two initial pathways is a critical determinant of the subsequent metabolic fate of the compound and is a key area of investigation in bioremediation and biocatalysis research. For instance, a study on an adapted activated sludge consortium demonstrated that while acetonitrile and acrylonitrile were degraded via the nitrile hydratase/amidase pathway, benzonitrile was degraded directly to benzoic acid by a nitrilase.[3]
Caption: Initial enzymatic pathways for benzonitrile degradation.
Catabolism of the Aromatic Ring: Aerobic and Anaerobic Fates of Benzoate
Following the initial transformation of the nitrile group, the resulting benzoate or substituted benzoate is channeled into central metabolic pathways for the cleavage of the aromatic ring. The strategies for ring fission differ significantly between aerobic and anaerobic conditions.
Aerobic Degradation of Benzoate
Under aerobic conditions, the degradation of benzoate typically proceeds through the formation of dihydroxylated intermediates, such as catechol, protocatechuate, or gentisate, which are then susceptible to ring cleavage by dioxygenase enzymes.[4]
-
Catechol Pathway: Benzoate can be converted to catechol by benzoate dioxygenase and dihydrodiol dehydrogenase. Catechol then undergoes ring cleavage via either the ortho (intradiol) or meta (extradiol) pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively.[5][6][7] These pathways ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA, acetyl-CoA, and pyruvate.
-
Protocatechuate Pathway: For hydroxybenzonitrile derivatives, the resulting hydroxybenzoates are often funneled into the protocatechuate pathway. For example, 4-hydroxybenzoate is converted to protocatechuate, which is then cleaved by protocatechuate 3,4-dioxygenase.[8]
-
Gentisate Pathway: Similarly, 3-hydroxybenzoate can be metabolized via the gentisate pathway, involving ring cleavage by gentisate 1,2-dioxygenase.
Caption: Aerobic degradation of benzoate via catechol.
Anaerobic Degradation of Benzoate
In the absence of oxygen, the aromatic ring of benzoate is first reduced before cleavage. The central pathway involves the activation of benzoate to benzoyl-CoA by benzoate-CoA ligase.[9][10] The benzoyl-CoA then undergoes a series of reduction and hydration reactions, leading to dearomatization and eventual ring opening to form aliphatic dicarboxylic acids, which are further metabolized to acetyl-CoA.[10][11] This process is energetically more challenging than aerobic degradation and involves a unique set of enzymes.
Key Microbial Players in Benzonitrile Biodegradation
A diverse range of microorganisms have been identified with the ability to degrade benzonitrile and its derivatives. Gram-positive bacteria, particularly from the genus Rhodococcus, are well-known for their robust nitrile-degrading capabilities.[2] Several Pseudomonas and Burkholderia species have also been shown to effectively metabolize these compounds.[12]
| Microbial Genus | Key Degradation Pathway | Notable Species | Reference |
| Rhodococcus | Nitrile hydratase/amidase | R. pyridinivorans | [2] |
| Pseudomonas | Ortho- and meta-cleavage pathways | P. putida | [13] |
| Burkholderia | Diverse central pathways | Burkholderia sp. BC1 | [12] |
| Aminobacter | Mineralization of herbicides | Aminobacter sp. MSH1 | [14] |
Experimental Methodologies for Studying Benzonitrile Biodegradation
Elucidating the biodegradation pathways of benzonitrile derivatives requires a multi-faceted experimental approach, combining microbiological, enzymatic, and analytical techniques.
Enrichment and Isolation of Degrading Microorganisms
A crucial first step is the enrichment and isolation of microorganisms capable of utilizing benzonitrile derivatives as a sole source of carbon and/or nitrogen.[3]
Protocol for Enrichment Culture:
-
Sample Collection: Collect soil, water, or sludge samples from sites with a history of contamination with nitrile compounds.
-
Mineral Salts Medium (MSM) Preparation: Prepare a basal MSM lacking any carbon and nitrogen source. The composition can be varied, but a typical formulation includes phosphates, sulfates, and trace elements.
-
Enrichment: Inoculate a small amount of the environmental sample into the MSM supplemented with the target benzonitrile derivative (e.g., 50-100 mg/L) as the sole carbon and nitrogen source.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 25-30°C, shaking at 150 rpm).
-
Serial Transfers: Periodically transfer a small aliquot of the culture to fresh medium to select for the desired microorganisms.
-
Isolation: After several transfers, plate serial dilutions of the enriched culture onto solid MSM agar plates containing the benzonitrile derivative to obtain pure colonies.
Enzyme Assays
Characterizing the enzymatic activities involved in the initial steps of degradation is essential.
Nitrilase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0), the cell-free extract or purified enzyme, and the benzonitrile substrate.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Analysis: Quantify the formation of the corresponding carboxylic acid (e.g., benzoic acid) and/or ammonia. Ammonia can be measured using the Nessler's reagent method, while the carboxylic acid can be quantified by HPLC.
Nitrile Hydratase and Amidase Assays:
The activities of nitrile hydratase and amidase are often assayed in a coupled manner or separately.
-
Nitrile Hydratase Assay: Monitor the conversion of the nitrile to the corresponding amide using HPLC or GC.
-
Amidase Assay: Measure the hydrolysis of the amide to the carboxylic acid and ammonia, similar to the nitrilase assay.
Analytical Techniques for Metabolite Identification
Identifying the metabolic intermediates is key to reconstructing the degradation pathway.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating and quantifying benzonitrile derivatives and their polar metabolites.
-
Sample Preparation: Centrifuge the culture sample to remove cells. The supernatant can often be directly injected or may require filtration.
-
Chromatographic Conditions: Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water with a small amount of acid like phosphoric acid) to achieve good separation.
-
Detection: Use a UV detector set at a wavelength appropriate for the aromatic compounds (e.g., 254 nm).
-
Quantification: Compare the peak areas of the samples to those of known standards to determine the concentrations of the parent compound and metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is used for the identification of volatile and semi-volatile metabolites. Derivatization may be necessary to increase the volatility of polar compounds like carboxylic acids.
Caption: General workflow for studying benzonitrile biodegradation.
Conclusion and Future Perspectives
The microbial world exhibits a remarkable capacity to degrade a wide array of xenobiotic compounds, including benzonitrile derivatives. The elucidation of these biodegradation pathways is not only fundamental to understanding the environmental fate of these pollutants but also opens up opportunities for developing novel bioremediation strategies and biocatalytic applications. The dual enzymatic strategies for nitrile group transformation, coupled with the diverse aerobic and anaerobic pathways for aromatic ring cleavage, highlight the metabolic versatility of microorganisms.
Future research in this field will likely focus on the discovery of novel nitrile-metabolizing enzymes with enhanced stability and substrate specificity, the genetic engineering of microorganisms for improved degradation efficiency, and the application of multi-omics approaches to unravel the complex regulatory networks governing these pathways in diverse environmental contexts. A deeper understanding of these intricate biological systems will be instrumental in harnessing the power of microorganisms to address the challenges of environmental pollution and to advance the frontiers of green chemistry.
References
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Eawag. (n.d.). Benzoate Degradation Pathway (Anaerobic). Eawag-BBD. Retrieved from [Link]
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Sørensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 70(5), 765-773. Retrieved from [Link]
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Langen, H., et al. (1998). New aerobic benzoate oxidation pathway via benzoyl-coenzyme A and 3-hydroxybenzoyl-coenzyme A in a denitrifying Pseudomonas sp. Journal of Bacteriology, 180(16), 4266-4272. Retrieved from [Link]
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Zhao, F., McLeish, R., & Oh, D. J. (1998). Benzonitrile Degradation Pathway. Eawag-BBD. Retrieved from [Link]
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Harwood, C. S., & Gibson, J. (1997). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews, 20(1-2), 5-28. Retrieved from [Link]
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Abu-Dieyeh, M. H., & Al-Ghouti, M. A. (2018). Enhanced anaerobic degradation of benzene by enrichment of mixed microbial culture and optimization of the culture medium. Biotechnology Reports, 19, e00271. Retrieved from [Link]
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Romero-Silva, M. J., et al. (2013). Characterization of the Protocatechuic Acid Catabolic Gene Cluster from Streptomyces sp. Strain 2065. Applied and Environmental Microbiology, 79(4), 1105-1113. Retrieved from [Link]
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Carmona, M., et al. (2009). Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. Microbiology and Molecular Biology Reviews, 73(1), 71-133. Retrieved from [Link]
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Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Retrieved from [Link]
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Abdel-Azeem, A. M., et al. (2019). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International, 2019, 6023807. Retrieved from [Link]
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Gescher, J., et al. (2012). Bacterial degradation of benzoate: cross-regulation between aerobic and anaerobic pathways. Journal of Molecular Microbiology and Biotechnology, 22(2), 123-132. Retrieved from [Link]
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MetaCyc. (n.d.). catechol degradation II (meta-cleavage pathway). Retrieved from [Link]
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Sulistinah, N., et al. (2020). Biodegradation of Acetonitrile and Benzonitrile by a Newly Isolated Rhodococcus Pyridionvorans Strain I-Benzo from Leather Tanning Waste. IOP Conference Series: Earth and Environmental Science, 572, 012022. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic assay results for detection of nitrilase, nitrile hydratase and amidase activities. Retrieved from [Link]
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Liu, C. M., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research, 41(13), 2959-2967. Retrieved from [Link]
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Romero-Silva, M. J., et al. (2013). Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400. PLoS ONE, 8(2), e56038. Retrieved from [Link]
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Krivoruchko, A. A., et al. (2021). Identification, Characterization, and Ultrastructure Analysis of the Phenol-Degrading Rhodococcus erythropolis 7Ba and Its Viable but Nonculturable Forms. Microorganisms, 9(11), 2276. Retrieved from [Link]
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Almac Group. (n.d.). Nitrilase Enzyme Screening Kit. Retrieved from [Link]
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ResearchGate. (n.d.). The ortho and meta cleavage pathways in aerobic degradation of catechol. Retrieved from [Link]
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Kumar, A., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Journal of Hazardous Materials, 465, 133285. Retrieved from [Link]
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Das, S., et al. (2021). Microaerobic enrichment of benzene-degrading bacteria and description of Ideonella benzenivorans sp. nov., capable of degrading benzene, toluene and ethylbenzene under microaerobic conditions. Archives of Microbiology, 203(7), 4157-4169. Retrieved from [Link]
- Pérez-Pantoja, D., et al. (2012). Burkholderia: An Untapped but Promising Bacterial Genus for the Conversion of Aromatic Compounds. Journal of Bacteriology, 194(11), 2736-2746.
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Lu, P., et al. (2009). Induction of ortho- and meta-cleavage pathways in Pseudomonas in biodegradation of high benzoate concentration: MS identification of catabolic enzymes. Applied Microbiology and Biotechnology, 82(1), 165-174. Retrieved from [Link]
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ResearchGate. (n.d.). Gentisate, homogentisate, and homoprotocatechuate degradation pathways. Retrieved from [Link]
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Cramp, R., et al. (1997). Novel thermophilic bacteria producing nitrile-degrading enzymes. Microbiology, 143(7), 2313-2320. Retrieved from [Link]
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Almac Group. (n.d.). Nitrile Hydratase Enzyme Screening Kit. Retrieved from [Link]
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Kamimura, N., et al. (2010). Uncovering the Protocatechuate 2,3-Cleavage Pathway Genes. Journal of Bacteriology, 192(11), 2861-2868. Retrieved from [Link]
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Stolz, A. (2009). Nitrile-Degrading Bacteria Isolated from Compost. Frontiers in Microbiology, 10, 607. Retrieved from [Link]
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Wang, Y., et al. (2020). Efficient biodegradation of nitriles by a novel nitrile hydratase derived from Rhodococcus erythropolis CCM2595. Biotechnology Letters, 42(10), 2029-2037. Retrieved from [Link]
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Chodkowski, M., et al. (2021). Characterization of Protocatechuate 4,5-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and In Situ Reaction Monitoring in the NMR Tube. International Journal of Molecular Sciences, 22(19), 10476. Retrieved from [Link]
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Thies, S., et al. (2019). From sequence to function: a new workflow for nitrilase identification. AMB Express, 9(1), 1-14. Retrieved from [Link]
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Li, Y., et al. (2022). High-Level Expression of Nitrile Hydratase in Escherichia coli for 2-Amino-2,3-Dimethylbutyramide Synthesis. Molecules, 27(6), 1805. Retrieved from [Link]
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van der Werf, M. J., et al. (1999). Rhodococcus erythropolis DCL14 Contains a Novel Degradation Pathway for Limonene. Applied and Environmental Microbiology, 65(6), 2592-2602. Retrieved from [Link]
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Gong, J. S., et al. (2012). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Critical Reviews in Biotechnology, 32(4), 315-327. Retrieved from [Link]
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ResearchGate. (n.d.). The Application of Nitrile Hydratases in Organic Synthesis. Retrieved from [Link]
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Methodological & Application
Application of 3-(cyclohexyloxy)benzonitrile in medicinal chemistry
Application Note: 3-(Cyclohexyloxy)benzonitrile in Medicinal Chemistry
Part 1: Executive Summary & Pharmacophore Significance
3-(Cyclohexyloxy)benzonitrile represents a "privileged scaffold" in modern drug discovery, particularly within the fields of phosphodiesterase 4 (PDE4) inhibition and kinase modulation. This building block combines two critical pharmacophoric elements:
-
The Cyclohexyloxy Moiety: A bulky, lipophilic ether that effectively fills hydrophobic pockets (e.g., the Q-pocket in PDE4), mimicking the cyclopentyloxy group found in Cilomilast and the cyclopropylmethoxy group in Roflumilast .
-
The Benzonitrile "Warhead": A versatile distinct electronic anchor. In its native form, it acts as a hydrogen bond acceptor and a metabolic stabilizer (blocking oxidative metabolism at the para/meta positions). Synthetically, it serves as a high-value precursor for bioisosteres such as tetrazoles, amidines, and benzylamines.
This guide provides validated protocols for the synthesis, purification, and downstream derivatization of this scaffold, tailored for high-throughput medicinal chemistry campaigns.
Part 2: Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | 3-(cyclohexyloxy)benzonitrile |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| H-Bond Acceptors | 2 (Nitrile N, Ether O) |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in Water |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen) |
Part 3: Validated Synthetic Protocols
Protocol A: High-Yield Synthesis via Williamson Ether Synthesis
Rationale: While Mitsunobu coupling is possible, the SN2 alkylation using bromocyclohexane is preferred for scale-up due to easier purification and atom economy.
Reagents:
-
3-Hydroxybenzonitrile (1.0 eq)[1]
-
Bromocyclohexane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Potassium Iodide (KI, 0.1 eq, catalyst)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
Step-by-Step Procedure:
-
Activation: Charge a round-bottom flask with 3-hydroxybenzonitrile (10 mmol) and anhydrous K₂CO₃ (20 mmol) in DMF (20 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add Potassium Iodide (1 mmol) followed by the dropwise addition of Bromocyclohexane (12 mmol).
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂) for 12–16 hours. Note: Monitoring by TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting phenol (R_f ~0.2) and appearance of the product (R_f ~0.6).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) to precipitate inorganic salts. Extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layer with 1M NaOH (to remove unreacted phenol), followed by water and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield Expectation: 85–92% (Colorless to pale yellow oil/solid).
Protocol B: Transformation to 3-(Cyclohexyloxy)benzylamine
Application: Synthesis of kinase inhibitors targeting the ATP-binding pocket.
Reagents:
-
3-(Cyclohexyloxy)benzonitrile (1.0 eq)
-
LiAlH₄ (Lithium Aluminum Hydride, 2.0 eq) or Raney Nickel/H₂
-
Solvent: Dry THF (Tetrahydrofuran)
Procedure:
-
Setup: In a flame-dried flask under Argon, suspend LiAlH₄ in dry THF at 0°C.
-
Addition: Add a solution of 3-(cyclohexyloxy)benzonitrile in THF dropwise to the hydride suspension.
-
Reduction: Allow to warm to room temperature and stir for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.
-
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the primary amine.
Part 4: Mechanism of Action & SAR Visualization
The following diagram illustrates the synthetic utility and the pharmacophoric mapping of the scaffold within a PDE4 inhibitor context.
Figure 1: Synthetic divergence and pharmacophoric mapping of the 3-(cyclohexyloxy)benzonitrile scaffold.
Part 5: Medicinal Chemistry Applications
PDE4 Inhibition (Inflammation & COPD)
The 3-(cyclohexyloxy) motif is a direct structural surrogate for the cyclopentyloxy group found in Cilomilast and the cyclopropylmethoxy group in Roflumilast.
-
Mechanism: The cyclohexyl ring occupies the hydrophobic Q-pocket of the PDE4 enzyme active site, displacing water and increasing binding entropy.
-
Design Strategy: Researchers substitute the nitrile with an amide or carboxylic acid to mimic the "head group" of Cilomilast, creating novel IP-free analogs.
Androgen Receptor (AR) Antagonism
Benzonitriles with bulky ether substitutions have been identified as non-steroidal AR antagonists.
-
Data Point: Analogs containing the cyano-cyclohexyl-oxy substructure have demonstrated IC₅₀ values in the low micromolar range against LNCaP cell lines, reducing sebum production and stimulating hair growth [1].
Kinase Inhibitor Design
The nitrile group serves as a "gatekeeper" residue interactant. When converted to a benzylamine (Protocol B), the nitrogen atom can form critical hydrogen bonds with the hinge region of kinases (e.g., EGFR or CDK), while the cyclohexyl group extends into the solvent-accessible region or the hydrophobic back-pocket.
References
-
Design and Synthesis of Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 2007.
-
PDE4 Inhibitors in Inflammatory Diseases. National Institutes of Health (PubMed), 2011.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2016.
-
Synthesis of Benzonitrile Derivatives. ChemicalBook Protocols, 2023.
Sources
High-throughput screening assays involving 3-(cyclohexyloxy)benzonitrile
Application Note: High-Throughput Screening for PDE4 Inhibitors using the 3-(Cyclohexyloxy)benzonitrile Scaffold
Executive Summary
This application note details the high-throughput screening (HTS) protocols for evaluating 3-(cyclohexyloxy)benzonitrile and its derivatives as inhibitors of Phosphodiesterase 4 (PDE4) .[1] This chemical scaffold belongs to the dialkoxyphenyl class of PDE4 inhibitors, structurally related to clinical compounds like Cilomilast and Roflumilast.[1] These compounds are critical in treating inflammatory respiratory diseases (COPD, Asthma) and dermatological conditions (Psoriasis) by preventing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2]
This guide prioritizes two orthogonal assay formats:
-
Primary Biochemical Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for direct enzymatic inhibition.[1]
-
Secondary Cellular Screen: A functional TNF-
release assay in human PBMCs to validate membrane permeability and anti-inflammatory efficacy.[1]
Scientific Rationale & Mechanism
The Target: PDE4 is the predominant cAMP-hydrolyzing enzyme in inflammatory cells (neutrophils, macrophages, T-cells). Inhibition of PDE4 leads to elevated intracellular cAMP, which activates Protein Kinase A (PKA), subsequently phosphorylating downstream effectors that suppress the release of pro-inflammatory cytokines (e.g., TNF-
The Compound: 3-(cyclohexyloxy)benzonitrile serves as a pharmacophore mimic of the catechol ether moiety found in second-generation PDE4 inhibitors.[1] The cyclohexyloxy group occupies the hydrophobic pocket of the PDE4 active site (specifically the Q-pocket), while the benzonitrile group often mimics the interactions of the carboxylic acid or amide found in Cilomilast, providing critical hydrogen bonding.
HTS Workflow Diagram
Caption: Logical flow from biochemical screening of the benzonitrile scaffold to functional cellular validation.
Protocol 1: Primary Biochemical HTS (TR-FRET)
Objective: To quantify the inhibition of PDE4 enzymatic activity by 3-(cyclohexyloxy)benzonitrile using a homogeneous TR-FRET immunoassay.
Principle: The assay uses a specific antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
Low cAMP (High Inhibition): The labeled cAMP binds the antibody.[1] FRET occurs. High Signal.
-
High cAMP (No Inhibition/Active Enzyme): Native cAMP produced by the enzyme competes with labeled cAMP.[1] FRET is disrupted. Low Signal.
Materials:
-
Enzyme: Human recombinant PDE4B (catalytic domain).[1]
-
Substrate: cAMP (fluorescently labeled tracer).[1]
-
Detection: Anti-cAMP antibody-Cryptate.[1]
-
Buffer: 50 mM Tris-HCl (pH 7.4), 8 mM MgCl2, 0.1% BSA.
-
Plate: 384-well low-volume white microplates.[1]
Step-by-Step Procedure:
-
Compound Transfer:
-
Enzyme Addition:
-
Add 5 µL of PDE4B enzyme solution (diluted to achieve ~10-20% substrate conversion in the linear range).
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
-
Substrate Initiation:
-
Add 5 µL of cAMP substrate solution (at Km concentration, typically 1 µM).[1]
-
Incubate for 60 minutes at RT.
-
-
Detection Step (Stop & Read):
-
Add 10 µL of Detection Buffer containing the lysis buffer, cAMP-d2, and Anti-cAMP-Cryptate.
-
Incubate for 1 hour at RT in the dark.
-
-
Measurement:
Data Analysis:
Calculate the Ratio (
Protocol 2: Secondary Cellular Assay (PBMC TNF- )
Objective: To verify that 3-(cyclohexyloxy)benzonitrile can penetrate the cell membrane and inhibit PDE4-driven inflammatory cytokine release.[1]
Principle: Lipopolysaccharide (LPS) stimulates PBMCs to produce TNF-
Step-by-Step Procedure:
-
Cell Preparation:
-
Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.[1]
-
Resuspend cells at
cells/mL in RPMI-1640 medium + 10% FBS.
-
-
Compound Treatment:
-
Plate 100 µL of cell suspension into 96-well tissue culture plates.
-
Add 1 µL of 3-(cyclohexyloxy)benzonitrile (serial dilutions).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Stimulation:
-
Add LPS (final concentration 100 ng/mL).[1]
-
Incubate for 18–24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge plate at 500 x g for 5 minutes.
-
Harvest 50 µL of cell-free supernatant.[1]
-
-
Quantification:
-
Quantify TNF-
using a homogeneous HTRF cytokine kit or standard ELISA.[1]
-
Data Presentation & Quality Control
Expected Results for 3-(cyclohexyloxy)benzonitrile:
| Parameter | Biochemical Assay (PDE4B) | Cellular Assay (PBMC TNF- |
| IC50 Potency | 50 - 500 nM (Typical for scaffold) | 1 - 5 µM (Shift due to permeability/binding) |
| Z-Factor | > 0.7 (Excellent) | > 0.4 (Acceptable for cellular) |
| Hill Slope | ~1.0 (Competitive inhibition) | Variable |
| Selectivity | High vs PDE1/PDE7 | N/A |
Troubleshooting Guide:
-
Low Signal Window: Check the specific activity of the PDE4 enzyme batch. Ensure <20% substrate conversion to maintain initial velocity conditions.
-
High Variability (Cellular): PBMC donor variability is high.[1] Always run compounds in triplicate and normalize to a standard reference (e.g., Rolipram).
References
-
Houslay, M. D., et al. (2005).[1] "PDE4 inhibitors: profiling hits through the multitude of structural classes."[1] Drug Discovery Today.
-
Spina, D. (2008).[1] "PDE4 inhibitors: current status." British Journal of Pharmacology.[1]
-
Press, N. J., et al. (2005).[1] "PDE4 inhibitors - A review of the recent patent literature." Expert Opinion on Therapeutic Patents.
-
Cisbio Bioassays. (n.d.).[1] "cAMP Gs/Gi Kit Protocol." Revvity.
Sources
Analytical methods for quantification of 3-(cyclohexyloxy)benzonitrile
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 3-(Cyclohexyloxy)benzonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-(cyclohexyloxy)benzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable measurement of this compound in various matrices, we present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to be a practical resource, offering not just step-by-step instructions but also the scientific rationale behind methodological choices, validation strategies, and troubleshooting advice to ensure robust and reproducible results.
Introduction: The Significance of Quantifying 3-(Cyclohexyloxy)benzonitrile
3-(Cyclohexyloxy)benzonitrile serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and impurity profile of the final drug product. Therefore, accurate quantification is paramount during process development, quality control of starting materials, and in-process monitoring. The analytical methods detailed herein are designed to provide the necessary accuracy, precision, and sensitivity to meet stringent regulatory requirements.
Principles of Analysis
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. For 3-(cyclohexyloxy)benzonitrile, a reversed-phase HPLC method is ideal. The compound, being moderately nonpolar due to the cyclohexyloxy and benzonitrile moieties, will exhibit good retention on a nonpolar stationary phase (like C18) with a polar mobile phase. Detection is achieved using a UV detector, as the benzene ring of the benzonitrile provides strong chromophoric activity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher specificity and sensitivity, making it suitable for trace-level analysis and identification of impurities. The compound is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering an orthogonal method to HPLC-UV.
HPLC-UV Method for Quantification
This method is suitable for the routine quality control of 3-(cyclohexyloxy)benzonitrile in raw materials and reaction mixtures.
Materials and Reagents
-
Reference Standard: 3-(Cyclohexyloxy)benzonitrile, purity ≥ 99%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additives: Phosphoric acid or Formic acid (for MS compatibility)[1]
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm[2] |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
A C18 column is chosen for its versatility in retaining moderately nonpolar compounds.
-
The acetonitrile/water mobile phase is a common and effective eluent system for reversed-phase chromatography. The exact ratio should be optimized to achieve a suitable retention time (typically between 3-8 minutes).
-
A column temperature of 30°C ensures consistent retention times and peak shapes.
-
UV detection at 210 nm is selected to maximize the absorbance of the benzonitrile moiety, ensuring high sensitivity.[2]
Standard and Sample Preparation
3.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of 3-(cyclohexyloxy)benzonitrile reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
3.3.2. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.3.3. Sample Preparation
-
Accurately weigh a sample containing 3-(cyclohexyloxy)benzonitrile.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
Caption: GC-MS analytical workflow for 3-(cyclohexyloxy)benzonitrile.
Method Validation
To ensure the reliability of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines. [3]
| Validation Parameter | Acceptance Criteria |
|---|---|
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | r² ≥ 0.995 over the specified concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. [4] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, active sites on the column, inappropriate mobile phase pH. | Replace the column, use a guard column, adjust mobile phase pH. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, column temperature, or flow rate. | Ensure proper mobile phase mixing, check pump performance, and verify column oven temperature. |
| Low Sensitivity | Incorrect wavelength, detector malfunction, low sample concentration. | Verify UV wavelength, check detector lamp, concentrate the sample if necessary. |
| Carryover | Contamination in the injector or column. | Implement a needle wash step, inject a blank solvent after high-concentration samples. |
Conclusion
The HPLC-UV and GC-MS methods presented in this application note provide robust and reliable approaches for the quantification of 3-(cyclohexyloxy)benzonitrile. The choice between the two techniques will depend on the specific analytical needs, with HPLC-UV being well-suited for routine quality control and GC-MS offering higher sensitivity and specificity for trace analysis and impurity identification. Proper method validation is essential to ensure the generation of high-quality, defensible data in a regulated environment.
References
- SIELC Technologies. Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column.
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
- World Journal of Pharmaceutical Research. Development and validation of new analytical methods for the simultaneous estimation of Lawsone and its metabolites by RP-HPLC and HPTLC.
- Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
Sources
- 1. Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. acgpubs.org [acgpubs.org]
Application Note & Protocols: Enzymatic Hydrolysis of 3-(Cyclohexyloxy)benzonitrile
Abstract: The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and fine chemicals. Traditional chemical hydrolysis methods often necessitate harsh conditions, such as strong acids or bases and high temperatures, which can compromise the integrity of complex molecules and generate significant chemical waste.[1][2] This application note presents a detailed guide to the enzymatic hydrolysis of 3-(cyclohexyloxy)benzonitrile to 3-(cyclohexyloxy)benzoic acid, a "green" and highly selective alternative.[3] We will explore the mechanistic underpinnings of nitrile-converting enzymes, provide comprehensive protocols for enzyme screening and reaction optimization, and detail the analytical methods required for robust process validation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the efficiency and sustainability of biocatalysis.
Theoretical Background & Mechanistic Overview
The enzymatic hydrolysis of nitriles to carboxylic acids can proceed through two primary, distinct pathways.[4] The choice of enzyme dictates the mechanism and the potential intermediates formed.
-
Direct Hydrolysis via Nitrilase: A nitrilase (EC 3.5.5.1) catalyzes the direct conversion of a nitrile to the corresponding carboxylic acid and ammonia in a single step by incorporating two molecules of water.[4][5] This pathway is highly efficient as it does not generate an amide intermediate. The catalytic mechanism typically involves a cysteine residue in the enzyme's active site attacking the nitrile carbon.[6]
-
Two-Step Hydrolysis via Nitrile Hydratase and Amidase: This pathway involves two separate enzymes that often work in concert.[7]
The selection between these pathways is critical. For direct conversion to the carboxylic acid, a nitrilase is preferred. If the amide is a desired product or a stable intermediate, a nitrile hydratase system would be the enzyme of choice.
Advantages of Biocatalysis:
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous buffer systems at neutral to slightly alkaline pH and moderate temperatures (30-55°C), preserving sensitive functional groups within the molecule.[2][3]
-
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts.[2][9]
-
Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by reducing energy consumption and eliminating the need for harsh chemical reagents.[3][10]
Diagram 1: The two primary enzymatic pathways for the hydrolysis of nitriles.
Experimental Design Considerations
A successful biocatalytic process relies on the careful selection and optimization of several key parameters.
-
Enzyme Selection: The substrate specificity of nitrilases varies widely.[8] The bulky 3-(cyclohexyloxy) group on the benzonitrile ring necessitates empirical screening to identify a suitable enzyme. A panel of commercially available nitrilases or whole-cell biocatalysts from diverse microbial sources (e.g., Pseudomonas, Rhodococcus, Alcaligenes) should be tested.[3][10][11] Benzonitrile and its derivatives are known inducers for the expression of nitrilases in certain microorganisms.[3][10]
-
Substrate Solubility & Co-Solvents: 3-(cyclohexyloxy)benzonitrile is expected to have low aqueous solubility. To overcome this, a water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO) or Methanol, is often required.[8] A concentration of 5-10% (v/v) is a typical starting point.[8] It is crucial to understand that higher co-solvent concentrations can enhance substrate availability but may also lead to enzyme denaturation and inactivation.[8] The optimal co-solvent concentration must be determined experimentally.
-
Reaction pH: The pH of the buffer system is critical as it directly influences the ionization state of amino acid residues in the enzyme's active site. Most nitrilases function optimally within a pH range of 7.0 to 8.0.[2] A phosphate or Tris-HCl buffer is commonly used.
-
Temperature: Reaction temperature affects both the rate of catalysis and the stability of the enzyme. While higher temperatures increase the reaction rate, they can also accelerate thermal denaturation. A typical starting temperature for screening is 30-40°C.[2] For enzymes from thermophilic organisms, this optimum can be significantly higher.[3]
-
Enzyme and Substrate Concentration: The initial rate of reaction is dependent on both enzyme and substrate concentrations. For initial screening, a substrate concentration of 10-50 mM is common. High substrate or product concentrations can sometimes lead to inhibition, a factor that should be evaluated during optimization.
Protocols for Enzymatic Hydrolysis
The following protocols provide a framework for screening, optimizing, and scaling the enzymatic hydrolysis of 3-(cyclohexyloxy)benzonitrile.
Diagram 2: A generalized workflow for developing an enzymatic hydrolysis process.
Protocol 1: Initial Enzyme Screening
This protocol is designed to rapidly identify active nitrilase candidates from a diverse panel.
-
Prepare Substrate Stock: Prepare a 200 mM stock solution of 3-(cyclohexyloxy)benzonitrile in DMSO.
-
Prepare Buffers: Prepare a 100 mM potassium phosphate buffer at pH 7.5.
-
Set up Reactions: In 2 mL microcentrifuge tubes or vials, combine the following:
-
890 µL of 100 mM potassium phosphate buffer (pH 7.5).
-
100 µL of co-solvent (e.g., DMSO, for a final concentration of 10% v/v including the substrate stock).
-
10 mg of lyophilized nitrilase powder or 50 mg of wet cell paste. Note: It is not advisable to make stock solutions of enzymes as they may degrade; prepare fresh for each experiment.[12]
-
-
Initiate Reaction: Add 10 µL of the 200 mM substrate stock solution to each tube for a final substrate concentration of 2 mM.
-
Control Reactions: Prepare two controls:
-
No-Enzyme Control: Replace the enzyme with buffer to check for non-enzymatic hydrolysis.
-
No-Substrate Control: Replace the substrate stock with pure DMSO to check for any interfering peaks from the enzyme preparation.
-
-
Incubation: Seal the vials and incubate at 30°C with agitation (e.g., 200 rpm on an orbital shaker) for 24 hours.[12]
-
Quench and Analyze: Stop the reaction by adding 100 µL of 1 M HCl.[13] Centrifuge to pellet the enzyme/cells. Analyze the supernatant for product formation using the HPLC method described in Section 4.
Protocol 2: Reaction Parameter Optimization
Once an active enzyme ('hit') is identified, this protocol helps to determine the optimal reaction conditions. Set up an array of reactions as in Protocol 1, but systematically vary one parameter at a time while keeping others constant.
-
pH Optimization: Test a range of pH values from 6.0 to 9.0 using appropriate buffers (e.g., phosphate for pH 6-8, Tris or borate for pH 8-9).
-
Temperature Optimization: Test a range of temperatures from 25°C to 50°C.
-
Co-solvent Optimization: Test a range of final DMSO concentrations from 0% to 25% (v/v).
-
Substrate Concentration: Test a range of substrate concentrations from 2 mM to 100 mM to assess enzyme capacity and potential substrate inhibition.
Protocol 3: Preparative Scale Synthesis
This protocol is for producing a larger quantity of the carboxylic acid product using the optimized conditions.
-
Reaction Setup: In a suitable flask with magnetic stirring, combine 90 mL of the optimized buffer.
-
Add Co-solvent and Substrate: Add the optimized volume of co-solvent and dissolve 3-(cyclohexyloxy)benzonitrile to the desired final concentration.
-
Add Enzyme: Add the required amount of enzyme (e.g., 1-5% w/v for whole cells).
-
Incubation: Incubate at the optimal temperature and pH with stirring for 24-48 hours, monitoring the reaction progress periodically by taking small aliquots for HPLC analysis.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the biocatalyst by centrifugation or filtration.
-
Acidify the aqueous solution to pH ~2 with 1 M HCl to protonate the carboxylic acid product.
-
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-(cyclohexyloxy)benzoic acid.
-
Purify further by recrystallization or column chromatography if necessary.
-
Analytical Methods & Data Presentation
Robust analytical methods are essential for validating the protocol and quantifying results.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is ideal for separating the nonpolar nitrile substrate from the more polar carboxylic acid product.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated). A typical starting point is a 60:40 mixture of acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Calculate the percent conversion by comparing the peak area of the product to the sum of the substrate and product peak areas. Use a standard curve of the purified product for accurate concentration determination.
Data Presentation
Organize screening and optimization data in tables for clear comparison.
Table 1: Example Data Table for Enzyme Screening
| Enzyme ID | Substrate Peak Area | Product Peak Area | % Conversion |
|---|---|---|---|
| NIT-101 | 1,500,000 | 50,000 | 3.2% |
| NIT-102 | 10,000 | 1,550,000 | 99.4% |
| NIT-103 | 1,580,000 | Not Detected | 0% |
| No-Enzyme Control | 1,600,000 | Not Detected | 0% |
Troubleshooting
-
Low or No Conversion:
-
Cause: The selected enzyme may not be active on this specific substrate.
-
Solution: Screen a wider variety of nitrilases from different sources.
-
Cause: Enzyme inactivation by the co-solvent.
-
Solution: Reduce the co-solvent concentration or screen for more solvent-stable enzymes.
-
-
Reaction Stalls Before Completion:
-
Cause: Product inhibition or enzyme instability over time.
-
Solution: Investigate the effect of product concentration. Consider using an immobilized enzyme preparation, which can improve stability.[14]
-
-
Poor Substrate Solubility:
-
Cause: Insufficient co-solvent.
-
Solution: Cautiously increase the co-solvent concentration while monitoring enzyme activity. Alternatively, explore the use of surfactants or phase transfer catalysis.
-
Conclusion
The enzymatic hydrolysis of 3-(cyclohexyloxy)benzonitrile offers a powerful and sustainable method for the synthesis of 3-(cyclohexyloxy)benzoic acid. By leveraging the high selectivity and mild operating conditions of nitrilase enzymes, researchers can avoid the drawbacks associated with traditional chemical synthesis. The protocols outlined in this guide provide a robust framework for enzyme discovery, process optimization, and preparative-scale synthesis, enabling the efficient application of biocatalysis in pharmaceutical and fine chemical development.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Martínková, L., & Veselá, A. B. (n.d.). Biocatalytic hydrolysis of nitriles. In K. Faber, W. Kroutil, H. Griengl (Eds.)
-
Kaplan, O., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis.... Retrieved from [Link]
- Google Patents. (2008). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
-
Singh, B., & Kumar, A. (2023). Nitrile hydrolyzing enzymes: Immobilization and potential applications. ResearchGate. Retrieved from [Link]
- Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
-
RSC Publishing. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Martínková, L., et al. (2020). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. MDPI. Retrieved from [Link]
-
Bentham Science. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Retrieved from [Link]
-
Gong, J. S., et al. (2017). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PMC - NIH. Retrieved from [Link]
-
Zare, K., et al. (2017). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
-
Singh, R., et al. (2006). Nitrilase and its application as a 'green' catalyst. PubMed. Retrieved from [Link]
- Google Patents. (2023). WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
-
ResearchGate. (n.d.). Mechanism of nitrilase, nitrile hydratase, and amidase. Retrieved from [Link]
-
Almac Group. (n.d.). Nitrilase Enzyme Screening Kit. Retrieved from [Link]
- Ohta, H. (n.d.).
-
ResearchGate. (2025). Recent Progress in the Application of Nitrilase in the Biocatalytic Synthesis of Pharmaceutical Intermediates. Retrieved from [Link]
-
MDPI. (n.d.). Organic Acid-Catalyzed Subcritical Water Hydrolysis of Immature Citrus unshiu Pomace. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile hydratase. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of benzoic acid by bacteria: 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid is an intermediate in the formation of catechol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for developing new nitrilases and screening capability.... Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Nitrilase/nitrile Hydrases. Retrieved from [Link]
-
PMC - NIH. (2024). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of three benzoic acid derivatives in Escherichia coli. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2014). Partial hydrolysis of a benzonitrile. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Nitrile hydratase – Knowledge and References. Retrieved from [Link]
-
Aaltodoc. (2022). Enzymatic Hydrolysis of Stilbene Glucosides in Spruce Bark Extract. Retrieved from [Link]
-
Colorado School of Mines. (n.d.). Structure and Function of Nitrile Hydratases. Retrieved from [Link]
Sources
- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrilase - Creative Enzymes [creative-enzymes.com]
- 6. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
- 7. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of Benzonitrile Derivatives in Advanced Dye Synthesis
Introduction:
Benzonitrile, and its derivatives, are pivotal scaffolds in the synthesis of a wide spectrum of dyes. The unique electronic properties and reactivity of the nitrile (-C≡N) group, combined with the versatility of the benzene ring, provide a powerful platform for constructing complex chromophoric systems. This guide offers an in-depth exploration of the practical applications of benzonitrile derivatives in the dye industry, complete with detailed protocols and the fundamental chemical principles that underpin their use. We will examine their role in the creation of azo dyes, triphenylmethane dyes, and fluorescent dyes, equipping researchers and scientists with the essential knowledge to innovate in this dynamic field.
The Chemical Versatility of Benzonitrile in Dye Synthesis
The utility of benzonitrile derivatives in dye synthesis is largely attributed to the distinct characteristics of the nitrile group. This group is a strong electron-wthdrawing group, which can significantly influence the electronic distribution within a dye molecule.[1] It can be readily transformed into other functional groups, such as carboxylic acids or primary amines, offering multiple pathways for molecular modification.[2] This versatility allows for the fine-tuning of a dye's color, solubility, and fastness properties.
Section 1: Synthesis of Azo Dyes using Benzonitrile Derivatives
Azo dyes, which are characterized by the R-N=N-R' functional group, constitute one of the largest and most important classes of synthetic dyes. Benzonitrile derivatives can be strategically employed as both diazo and coupling components in their synthesis.
Protocol: Synthesis of a Monoazo Dye using 4-Aminobenzonitrile
This protocol provides a step-by-step method for the synthesis of a simple monoazo dye, illustrating the function of a benzonitrile derivative as a diazo component. The synthesis involves two primary steps: diazotization of an aromatic amine and subsequent coupling with a suitable aromatic compound.
Materials:
-
4-Aminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Standard laboratory glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Buchner funnel, filter paper)
Step-by-Step Procedure:
-
Diazotization of 4-Aminobenzonitrile:
-
In a beaker, dissolve 4-aminobenzonitrile in hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice bath while stirring continuously.[3][4]
-
Slowly add an aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C.[3][5]
-
Continue stirring for approximately 30 minutes to ensure the complete formation of the diazonium salt.[3]
-
-
Coupling Reaction:
-
In a separate beaker, dissolve phenol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.[5]
-
A brightly colored azo dye will precipitate.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water until the filtrate is neutral.
-
Purify the crude dye by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified dye in a desiccator.
-
Workflow Diagram:
Caption: Synthesis of a monoazo dye from 4-aminobenzonitrile.
Section 2: Benzonitrile Derivatives in Triphenylmethane Dyes
Triphenylmethane dyes are renowned for their vibrant and intense colors.[6] Benzonitrile derivatives can be incorporated into these structures to modify their properties.
Application Note: Malachite Green Analogue Synthesis
The synthesis of Malachite Green, a classic triphenylmethane dye, involves the condensation of benzaldehyde with N,N-dimethylaniline.[6] By substituting benzaldehyde with a benzonitrile derivative, novel analogues with altered spectral properties and potentially enhanced stability can be created. The electron-withdrawing nature of the nitrile group can influence the electronic transitions within the triphenylmethane scaffold, leading to shifts in the absorption maximum.
Conceptual Workflow:
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclohexyloxy)benzonitrile
Welcome to the technical support center for the synthesis of 3-(cyclohexyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction to the Synthesis
The synthesis of 3-(cyclohexyloxy)benzonitrile is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 3-cyanophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic cyclohexyl derivative, typically a cyclohexyl halide or tosylate. The reaction proceeds through an S(_N)2 mechanism.[1][2]
However, a significant challenge in this specific synthesis is the competition with an E2 elimination reaction, as a secondary alkyl halide (cyclohexyl halide) is used. This guide will provide detailed strategies to favor the desired S(_N)2 pathway and troubleshoot common issues.
Core Reaction Scheme
The primary synthetic route is the Williamson ether synthesis, which consists of two main steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 3-cyanophenol, forming the more nucleophilic 3-cyanophenoxide.
-
Nucleophilic Substitution (S(_N)2): The 3-cyanophenoxide attacks the cyclohexyl halide, displacing the halide and forming the desired ether linkage.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best choice for the cyclohexyl electrophile?
A1: The choice of the leaving group on the cyclohexane ring is critical. The reactivity order for the leaving group (X) in an S(_N)2 reaction is generally I > Br > Cl > OTs (tosylate). While cyclohexyl iodide would be the most reactive, it is also more prone to elimination. Cyclohexyl bromide offers a good balance of reactivity and stability. Cyclohexyl tosylate is also an excellent electrophile for S(_N)2 reactions.[1]
Q2: Which base should I use for the deprotonation of 3-cyanophenol?
A2: Since phenols are more acidic than aliphatic alcohols, a moderately strong base is sufficient.[2]
-
Potassium carbonate (K₂CO₃): A common, cost-effective, and easy-to-handle base. It is generally sufficient for this reaction.[3]
-
Sodium hydride (NaH): A stronger, non-nucleophilic base that can ensure complete deprotonation. However, it is more hazardous and requires anhydrous conditions.
Q3: What is the recommended solvent for this reaction?
A3: A polar aprotic solvent is ideal for S(_N)2 reactions as it can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.
-
N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, which helps to dissolve the phenoxide salt.[3]
-
Acetone: Another good option, particularly when using K₂CO₃, as it is less expensive and has a lower boiling point, making it easier to remove.[4]
-
Acetonitrile (ACN): Also a suitable polar aprotic solvent.
Q4: Can I use a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A4: While NaOH and KOH can deprotonate the phenol, they introduce water into the reaction mixture, which can decrease the nucleophilicity of the phenoxide and potentially lead to side reactions. If using these bases, it is advisable to use a phase-transfer catalyst.
Q5: What is phase-transfer catalysis and should I consider it?
A5: Phase-transfer catalysis involves the use of a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to shuttle the phenoxide from the aqueous or solid phase into the organic phase where the alkyl halide is present.[5][6] This can be particularly useful when using inorganic bases like K₂CO₃ or NaOH, as it can significantly increase the reaction rate and yield.[5]
Troubleshooting Guide
The primary issue encountered in the synthesis of 3-(cyclohexyloxy)benzonitrile is low yield, which is most often due to a competing E2 elimination reaction.
Problem 1: Low or No Product Formation with Significant Unreacted Starting Material
-
Plausible Cause 1: Incomplete Deprotonation of 3-Cyanophenol. The phenoxide is the active nucleophile, and if it is not formed in sufficient quantity, the reaction will not proceed efficiently.
-
Solution:
-
Switch to a stronger base: If using a weaker base like K₂CO₃, consider switching to sodium hydride (NaH).
-
Ensure anhydrous conditions: Water can protonate the phenoxide, reducing its nucleophilicity. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Increase reaction time or temperature: Allow more time for the deprotonation to go to completion before or during the addition of the cyclohexyl halide.
-
-
-
Plausible Cause 2: Poor Reactivity of the Cyclohexyl Halide.
-
Solution:
-
Use a better leaving group: If using cyclohexyl chloride, switch to cyclohexyl bromide or iodide. Cyclohexyl tosylate is also an excellent alternative.[1]
-
Increase reaction temperature: This will increase the rate of the S(_N)2 reaction. However, be cautious as higher temperatures can also favor the E2 elimination side reaction.
-
-
Problem 2: Low Yield with Formation of Byproducts
-
Plausible Cause: Dominance of the E2 Elimination Reaction. This is the most common side reaction when using secondary alkyl halides. The phenoxide acts as a base, abstracting a proton from the cyclohexane ring and eliminating the halide to form cyclohexene.[7]
Figure 3. The competing E2 elimination pathway. -
Solutions to Favor S(_N)2 over E2:
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
-
Base Selection: Use a less sterically hindered and milder base like K₂CO₃. Strong, bulky bases will favor elimination.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the base, making the phenoxide more "naked" and nucleophilic, which favors the S(_N)2 pathway.[8]
-
-
-
Plausible Cause 2: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. While O-alkylation is generally favored, some C-alkylation at the ortho or para positions can occur, especially at higher temperatures.
-
Solution:
-
Use a phase-transfer catalyst: This has been shown to improve the selectivity for O-alkylation.[5]
-
Solvent choice: Less polar solvents can sometimes favor C-alkylation. Sticking to polar aprotic solvents is recommended.
-
-
Recommended Experimental Protocol
This protocol is a generalized procedure based on the Williamson ether synthesis and adapted from a similar synthesis of 3-(benzyloxy)benzonitrile.[3] Researchers should optimize the conditions for their specific setup.
Materials:
-
3-Cyanophenol
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-cyanophenol (1.0 eq), finely powdered potassium carbonate (1.5 - 2.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add cyclohexyl bromide (1.1 - 1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 3-(cyclohexyloxy)benzonitrile.[3]
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| 3-Cyanophenol | 1.0 eq | Limiting reagent |
| Cyclohexyl Halide | 1.1 - 1.2 eq (Bromide or Tosylate) | Slight excess to ensure complete reaction of the phenoxide. Good leaving group. |
| Base | K₂CO₃ (1.5 - 2.0 eq) | Sufficiently basic for phenol deprotonation; minimizes E2 elimination. |
| Solvent | Anhydrous DMF or Acetone | Polar aprotic solvent favors S(_N)2. |
| Temperature | 60 - 80 °C | Balances reaction rate and minimizes the E2 side reaction. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
Final Remarks
The successful synthesis of 3-(cyclohexyloxy)benzonitrile hinges on carefully controlling the reaction conditions to favor the S(_N)2 pathway over the competing E2 elimination. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product. Always ensure proper safety precautions are taken when handling the reagents and solvents involved in this synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
- Google Patents. Method for synthesizing vinyl cyclohexyl ether.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
- Google Patents. Method for preparing benzonitrile compound.
-
Chem-Station. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]
- Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
- Google Patents. Process for the production of ortho-nitrobenzonitriles.
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. 3-(benzyloxy)benzonitrile(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
Purification challenges of 3-(cyclohexyloxy)benzonitrile
Technical Support Center: Purification of 3-(Cyclohexyloxy)benzonitrile
Role: Senior Application Scientist Ticket ID: #PUR-3CB-001 Status: Open Subject: Troubleshooting Isolation & Purity Issues for 3-(Cyclohexyloxy)benzonitrile
Executive Summary
Welcome to the Technical Support Center. You are likely synthesizing 3-(cyclohexyloxy)benzonitrile as a key intermediate for PDE4 inhibitors (similar to Cilomilast/Rolipram analogs) or liquid crystal mesogens.
This molecule presents a classic "Lipophilic Ether" purification paradox:
-
The Williamson Route Issue: Using cyclohexyl halides (secondary halides) leads to significant elimination side products (cyclohexene).
-
The Mitsunobu Route Issue: Generates difficult-to-remove triphenylphosphine oxide (TPPO) and hydrazine byproducts.
-
The Universal Issue: Separation of the unreacted phenolic starting material (3-hydroxybenzonitrile) which often "streaks" or co-elutes during chromatography.
This guide provides self-validating protocols to resolve these specific bottlenecks.
Module 1: The "Sticky" Starting Material (Phenol Removal)
User Issue: "I cannot separate unreacted 3-hydroxybenzonitrile from my product. They co-elute on TLC/Column."
Technical Insight: The key to this separation is pKa exploitation , not chromatography.
-
3-Hydroxybenzonitrile pKa: ~8.6 (Acidic due to the electron-withdrawing nitrile group).
-
3-(Cyclohexyloxy)benzonitrile pKa: >40 (Non-acidic ether).
Because the starting phenol is significantly more acidic than unsubstituted phenol (pKa 10), it can be selectively deprotonated and moved to the aqueous phase using a mild base, leaving your lipophilic product in the organic phase.
Protocol: The "Cold Caustic" Wash
Do not skip the temperature control; hot base can hydrolyze the nitrile to an amide.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Avoid Dichloromethane (DCM) if possible, as it creates emulsions more easily with basic phenolates.
-
The Chill: Cool the organic phase to 0–5°C (Ice bath).
-
The Wash:
-
The Check (Self-Validation):
-
Take a TLC of the organic layer. The lower spot (phenol) should be gone.
-
Troubleshooting: If the phenol remains, the pH of the aqueous layer may have dropped. Ensure aqueous pH > 12.
-
-
The Finish: Wash with Brine, dry over MgSO₄, and concentrate.
Data Table: Solubility Partitioning
| Compound | State (pH 1) | State (pH 13) | Phase Preference |
| 3-(Cyclohexyloxy)benzonitrile | Neutral | Neutral | Organic |
| 3-Hydroxybenzonitrile | Neutral | Anionic (Phenolate) | Aqueous (at pH 13) |
| Cyclohexene (Side product) | Neutral | Neutral | Organic (Volatile) |
Module 2: The Williamson Elimination (Managing Cyclohexene)
User Issue: "My yield is low, and NMR shows a multiplet at 5.6 ppm. What happened?"
Technical Insight: You likely used a cyclohexyl halide (bromide or iodide) with a base (K₂CO₃/Cs₂CO₃). Secondary alkyl halides are prone to E2 elimination , especially when heated. The "impurity" is cyclohexene.
Troubleshooting Guide:
-
Identification: Cyclohexene shows vinylic protons at ~5.6 ppm in ¹H NMR.
-
Removal: Cyclohexene is highly volatile (BP: 83°C).
-
Step 1: Do not run a column yet.
-
Step 2: Rotovap at 45°C under high vacuum (<10 mbar) for 30 minutes. The cyclohexene will azeotrope off.
-
Prevention:[4] Switch to Cs₂CO₃ in DMF at lower temperatures (RT to 50°C) to favor Sₙ2 substitution over E2 elimination.
-
Module 3: The Mitsunobu Matrix (TPPO Removal)
User Issue: "I used the Mitsunobu reaction to avoid elimination, but now I have a white solid contaminant that won't go away."
Technical Insight: The solid is Triphenylphosphine Oxide (TPPO). It is notoriously difficult to separate because its polarity often overlaps with medium-polarity ethers.
Protocol: The "Solvent Crash" Method
TPPO is highly soluble in DCM and EtOAc but poorly soluble in non-polar hydrocarbons.
-
Concentrate: Remove all reaction solvent (THF/DCM).
-
Precipitate:
-
Dissolve the crude oily residue in a minimum amount of DCM (e.g., 2 mL per gram).
-
Slowly add Hexane or Heptane (ratio 10:1 vs DCM) with vigorous stirring.
-
Observation: A white fluffy solid (TPPO) will precipitate.
-
-
Filtration: Filter through a celite pad. Your product is in the filtrate.
-
Chromatography Polish: If traces remain, use a silica column.
-
Mobile Phase:Hexane:EtOAc (9:1) . The lipophilic cyclohexyl group makes your product move fast (Rf ~0.6), while TPPO stays near the baseline (Rf < 0.1).
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for purifying this specific ether based on your synthesis route.
Caption: Purification logic flow based on synthesis methodology. Green nodes indicate critical purification checkpoints.
FAQ: Frequently Asked Questions
Q: My product is an oil, but the literature says "solid." Is it impure? A: Not necessarily. 3-(Cyclohexyloxy)benzonitrile has a low melting point and can exist as a supercooled liquid (viscous oil).
-
Action: Place the oil in the freezer (-20°C) and scratch the flask wall with a glass rod. If it crystallizes, it is a low-melting solid. If it remains an oil but NMR is clean, it is acceptable.
Q: Can I use acidic hydrolysis to remove impurities? A: NO. The nitrile group (-CN) is sensitive to strong acid (hydrolysis to carboxylic acid) and strong heat. Stick to the cold basic wash (NaOH) described in Module 1.
Q: Why is my yield lower than 50%? A: If using the Williamson ether synthesis, the elimination of cyclohexyl bromide to cyclohexene is the culprit.
-
Fix: Switch to the Mitsunobu reaction (Module 3) or use Cyclohexyl Triflate (OTf) as the alkylating agent, which reacts faster than elimination occurs at low temperatures.
References
-
NIST WebBook. "Benzonitrile, 3-hydroxy- Thermochemistry and pKa data." National Institute of Standards and Technology. [Link]
-
Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Limitations with Secondary Alkyl Halides." Master Organic Chemistry. [Link]
-
ScienceDirect. "Purification strategies for Aryl Ethers in Medicinal Chemistry." ScienceDirect Topics. [Link]
Sources
- 1. 3-(benzyloxy)benzonitrile(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Cyclohexyloxy)benzonitrile
Welcome to the technical support center for the synthesis of 3-(cyclohexyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-(cyclohexyloxy)benzonitrile, which is typically prepared via a Williamson ether synthesis.
Problem 1: Low to no yield of the desired 3-(cyclohexyloxy)benzonitrile.
This is a common issue, often stemming from the inherent challenges of using a secondary alkyl halide in a Williamson ether synthesis.[1]
-
Question: My reaction has run for the recommended time, but TLC analysis shows mostly unreacted 3-cyanophenol and no desired product spot. What could be the issue?
Answer: Several factors could be at play, primarily related to the generation and reactivity of the phenoxide nucleophile and the efficiency of the subsequent nucleophilic substitution.
-
Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form a potent nucleophile.[2] For phenols like 3-cyanophenol, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] However, if your starting material is wet or the base is of poor quality, deprotonation will be incomplete.
-
Solution: Ensure your 3-cyanophenol and solvent are anhydrous. Dry the solvent using appropriate drying agents and consider drying the 3-cyanophenol in a vacuum oven at a low temperature before use. Use a freshly opened container of a high-purity base. For more robust deprotonation, a stronger base like sodium hydride (NaH) can be used, but this may increase the rate of the competing elimination reaction.[1]
-
-
Poor Leaving Group: The rate of the S(_N)2 reaction is highly dependent on the quality of the leaving group on the cyclohexyl electrophile.[3] The reactivity order is I > Br > Cl > OTs (tosylate).[3]
-
Solution: If you are using cyclohexyl chloride, consider switching to cyclohexyl bromide or, ideally, cyclohexyl iodide for a faster reaction.[3] Alternatively, you can generate the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide to the reaction mixture when using a bromide or chloride, a technique known as the Finkelstein reaction.[3]
-
-
Inappropriate Solvent: The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the phenoxide salt, leaving the anionic nucleophile more exposed and reactive.[3][4] Protic solvents like ethanol or water will solvate the phenoxide, reducing its nucleophilicity.[4]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent.
-
-
Insufficient Temperature: While higher temperatures can favor elimination, the S(_N)2 reaction still requires sufficient thermal energy to overcome the activation barrier.
-
Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C.[4] If you are running the reaction at room temperature, slowly increase the temperature and monitor the reaction progress by TLC.
-
-
Problem 2: The major product of my reaction is cyclohexene, not the desired ether.
This is the most common side reaction when using secondary alkyl halides in a Williamson ether synthesis. The phenoxide, being a base, can abstract a proton from the cyclohexyl halide, leading to an E2 elimination reaction.[1][4]
-
Question: I have isolated a product, but the NMR spectrum shows characteristic alkene peaks and not the expected signals for the cyclohexyl ether. How can I favor the substitution (S(_N)2) pathway over elimination (E2)?
Answer: Minimizing the formation of cyclohexene is key to achieving a good yield of 3-(cyclohexyloxy)benzonitrile. Here are several strategies:
-
Choice of Base: A strong, bulky base will favor elimination.
-
Solution: Use a weaker, non-bulky base like potassium carbonate or cesium carbonate. These are basic enough to deprotonate the phenol but are less likely to promote the E2 reaction. Avoid strong, hindered bases like potassium tert-butoxide.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at around 50-60 °C and monitor the reaction. Avoid high temperatures (e.g., >100 °C) if possible.[5]
-
-
Leaving Group: While a better leaving group accelerates the S(_N)2 reaction, it also accelerates the E2 reaction. However, for a given base, the effect on the S(_N)2 rate is often more pronounced.
-
Solution: Using cyclohexyl iodide is still recommended as it will promote a faster S(_N)2 reaction, which can outcompete the E2 pathway at lower temperatures.
-
-
Problem 3: The reaction is slow and gives a mixture of products that are difficult to separate.
This can occur due to the similar polarities of the starting material, product, and byproducts, making purification by column chromatography challenging.
-
Question: My reaction is sluggish, and after workup, I have a mixture of 3-cyanophenol, 3-(cyclohexyloxy)benzonitrile, and other impurities. How can I improve the reaction efficiency and simplify purification?
Answer: Improving reaction efficiency and simplifying purification often go hand-in-hand.
-
Phase-Transfer Catalysis: This technique can be very effective when dealing with a salt (the phenoxide) and an organic substrate that have poor mutual solubility. A phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) facilitates the transport of the phenoxide from the solid or aqueous phase into the organic phase where the cyclohexyl halide resides.[3]
-
Solution: Add a catalytic amount (1-5 mol%) of a suitable PTC to your reaction mixture. This can often allow the reaction to proceed at a lower temperature and with a weaker base, which will also help to suppress the E2 elimination.
-
-
Alternative Synthetic Routes: If the Williamson ether synthesis consistently gives low yields or difficult-to-separate mixtures, consider an alternative method.
-
Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenol under mild, neutral conditions, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8] This method is particularly useful for secondary alcohols as it proceeds with inversion of stereochemistry and generally avoids elimination byproducts.[6][7][8]
-
Buchwald-Hartwig C-O Coupling: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of aryl ethers. While it typically involves coupling an aryl halide with an alcohol, variations for coupling phenols with alkyl halides exist. This method can offer high yields where the Williamson synthesis fails but requires an inert atmosphere and specialized catalysts.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of the Williamson ether synthesis for 3-(cyclohexyloxy)benzonitrile?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In the first step, a base is used to deprotonate the hydroxyl group of 3-cyanophenol to form the more nucleophilic 3-cyanophenoxide. This phenoxide then attacks the carbon atom of the cyclohexyl halide, displacing the halide leaving group in a single, concerted step to form the ether linkage.[1]
-
Q2: How do I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (3-cyanophenol), the product, and any byproducts. The starting material is more polar and will have a lower R(_f) value than the less polar product. The disappearance of the 3-cyanophenol spot and the appearance of a new, higher R(_f) product spot indicate the reaction is progressing.
-
Q3: What is the best workup procedure for this reaction?
A3: A typical workup involves cooling the reaction mixture, filtering off any inorganic salts, and then performing an aqueous extraction.[4] Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether and wash with water to remove any remaining salts and polar solvents like DMF or DMSO. A wash with a dilute base (e.g., 5% NaOH) can remove any unreacted 3-cyanophenol, followed by a brine wash to aid in phase separation.[9] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[9]
-
Q4: How can I purify the crude 3-(cyclohexyloxy)benzonitrile?
A4: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[9] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective. If the product is a high-boiling liquid, vacuum distillation is another option.
-
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of 3-(cyclohexyloxy)benzonitrile should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural information. You should expect to see characteristic signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the cyclohexyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): Look for the characteristic C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹) and the C-O-C stretch of the ether (around 1050-1250 cm⁻¹). The absence of a broad O-H stretch from the starting 3-cyanophenol is also a good indicator of a successful reaction.
-
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of 3-(Cyclohexyloxy)benzonitrile via Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Electrophile | Cyclohexyl iodide or bromide | I⁻ and Br⁻ are better leaving groups than Cl⁻, favoring the S(_N)2 reaction.[3] |
| Nucleophile | 3-cyanophenol | The starting material that forms the phenoxide nucleophile. |
| Base | K₂CO₃ or Cs₂CO₃ | Milder bases that are effective for phenol deprotonation and minimize the competing E2 elimination.[3] |
| Solvent | Anhydrous DMF or acetonitrile | Polar aprotic solvents that enhance the nucleophilicity of the phenoxide.[3] |
| Temperature | 50-80 °C | A balance between a reasonable reaction rate and minimizing the E2 elimination side reaction.[10] |
| Additives | Catalytic NaI or KI (if using cyclohexyl bromide/chloride) | Generates the more reactive cyclohexyl iodide in situ.[3] |
| Catalytic Phase-Transfer Catalyst (e.g., TBAB) | Improves the reaction rate and allows for milder conditions.[3] |
Experimental Protocols
Optimized Williamson Ether Synthesis of 3-(Cyclohexyloxy)benzonitrile
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclohexyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with 5% aqueous NaOH, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Williamson Ether Synthesis Mechanism.
Caption: Competing SN2 and E2 Pathways.
Caption: Troubleshooting Decision Workflow.
References
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2020). What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
- Google Patents. (2013). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (1999). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
-
ResearchGate. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]
-
PMC. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Benzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzonitrile. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. 3-(benzyloxy)benzonitrile(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 10. US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups - Google Patents [patents.google.com]
Overcoming poor solubility of 3-(cyclohexyloxy)benzonitrile in aqueous media
Topic: Overcoming Poor Aqueous Solubility of 3-(cyclohexyloxy)benzonitrile Document ID: TSC-SOL-3CB-001 Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers
Executive Summary & Physicochemical Profile[1][2][3]
The Challenge: 3-(cyclohexyloxy)benzonitrile presents a classic "brick dust" profile. It combines a lipophilic cyclohexyl ring with a planar aromatic nitrile.
-
Estimated LogP: ~3.8 – 4.5 (High Lipophilicity)
-
Ionization (pKa): Neutral. The nitrile group is not sufficiently basic to protonate at physiological pH, and the ether linkage is non-ionizable.
-
Implication: Traditional pH adjustment (salt formation) will not work . You must rely on cosolvents, surfactants, or complexation.
Decision Matrix: Selecting Your Method
Use the following logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision tree for selecting a solubilization strategy based on experimental constraints.
Method 1: Cosolvent "Solvent Shift" (In Vitro Assays)
Best For: Biochemical assays, HTS screening, low concentration (<50 µM).
The Science
This method relies on dissolving the compound in a water-miscible organic solvent (DMSO) and then rapidly diluting it into the aqueous buffer. The key risk is kinetic precipitation —where the compound crashes out as the organic fraction drops.
Protocol: The "Solvent Shift" Technique
-
Stock Preparation: Dissolve 3-(cyclohexyloxy)benzonitrile in 100% anhydrous DMSO to create a 10 mM or 20 mM stock solution . Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in pure Ethanol or PEG-400. This reduces the "shock" of hitting the water.
-
Final Dilution (The Critical Step):
-
Place your aqueous buffer (PBS/Media) in a vortexing tube.
-
WHILE VORTEXING , inject the organic stock directly into the center of the liquid vortex.
-
Do not add buffer to the DMSO; this causes high local concentrations and immediate precipitation.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Visible Cloudiness | Compound exceeded thermodynamic solubility limit. | Reduce final concentration or increase DMSO % (if assay tolerates). |
| Precipitation over time (2h+) | Kinetic instability (Ostwald ripening). | Switch to Method 2 (Surfactants) or Method 3 (Cyclodextrins). |
| Cell Toxicity | DMSO concentration > 0.5-1.0%. | Use an intermediate dilution step with PEG-400 or switch to HP-β-CD. |
Method 2: Surfactant Stabilization (Micellar Systems)
Best For: Pharmacokinetics (PK) formulation, stable suspensions, higher concentrations.
The Science
Since the molecule is neutral and lipophilic, surfactants like Polysorbate 80 (Tween 80) will form micelles above their Critical Micelle Concentration (CMC). The hydrophobic cyclohexyl tail of your molecule partitions into the micelle core, shielding it from water.
Protocol: Wetting & Dispersion
-
Weighing: Weigh the solid 3-(cyclohexyloxy)benzonitrile.
-
Wetting: Add Tween 80 (pure) directly to the solid powder. Use a ratio of roughly 1:5 (Drug:Surfactant) by weight.
-
Paste Formation: Mix with a spatula or mortar/pestle to form a smooth paste. This ensures the hydrophobic surface is fully wetted.
-
Dispersion: Slowly add saline or water while triturating (grinding) to form a milky white emulsion/suspension.
-
Sonication: Sonicate for 10-15 minutes to reduce particle size and encourage micellar entrapment.
Method 3: Cyclodextrin Complexation (Gold Standard)
Best For: IV administration, high-concentration cell assays, avoiding solvent toxicity.
The Science
The cyclohexyl group is the ideal size to fit into the cavity of Beta-Cyclodextrin (β-CD) . We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) because it is far more water-soluble (>600 mg/mL) than native β-CD and less toxic to kidneys.
Figure 2: Equilibrium dynamics of the host-guest interaction. The cyclohexyl ring enters the hydrophobic cavity of the cyclodextrin.
Protocol: Phase Solubility Method
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or water. (e.g., 2g HP-β-CD in 10mL water).
-
Excess Addition: Add 3-(cyclohexyloxy)benzonitrile in excess (more than will dissolve, e.g., 5-10 mg/mL) to the vehicle.
-
Equilibration: Shake or rotate at room temperature for 24 to 48 hours . This is crucial to reach thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm PVDF or Nylon filter to remove undissolved solid.
-
Result: The filtrate is a clear solution of the drug-CD complex.
Frequently Asked Questions (FAQ)
Q1: Can I just add HCl or NaOH to dissolve it? A: No. This is a common misconception. 3-(cyclohexyloxy)benzonitrile is a neutral molecule. The nitrile nitrogen has a pKa of ~ -10 (extremely weak base), meaning it will not protonate in aqueous acid. Adding acid or base will only increase the ionic strength of the solution, potentially decreasing solubility ("salting out").
Q2: My compound precipitates immediately upon adding to the cell culture media. Why? A: This is likely due to the "Salting Out" effect or protein binding competition.
-
Fix: Pre-dilute your DMSO stock into serum-free media first, or switch to the Method 3 (Cyclodextrin) protocol. Serum proteins can sometimes act as a sink, but they can also destabilize weak solvent systems.
Q3: What is the maximum DMSO concentration I can use in vivo? A: For mice/rats, typically 5-10% DMSO is the upper limit for IV/IP injection to avoid hemolysis or peritonitis. If you need higher solubility than 10% DMSO allows, you must use Cyclodextrins or Tween 80.
References
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for solubility of benzonitrile derivatives).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Sources
Validation & Comparative
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and development, the precise interaction of a candidate molecule with its intended biological target is paramount. However, the potential for off-target interactions, or cross-reactivity, presents a significant hurdle, often leading to unforeseen side effects and diminished therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of small molecules, with a specific focus on the structural class of benzonitrile derivatives.
Due to the limited availability of public data on 3-(cyclohexyloxy)benzonitrile, this guide will utilize a structurally related compound, 2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-(2-cyclohexyloxy)-4-(trifluoromethyl)-benzyl)propanamide , as a case study to illustrate the principles and methodologies of cross-reactivity assessment. This compound, an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), provides a valuable framework for understanding how the inclusion of cyclohexyloxy and benzonitrile-related moieties can influence selectivity.[1]
The Critical Role of Selectivity in Drug Development
The journey of a drug candidate from initial screening to clinical application is fraught with challenges, with a significant percentage of failures attributed to adverse effects discovered late in development.[2][3] Early and comprehensive in vitro safety pharmacology profiling is therefore not just advantageous but essential for mitigating these risks.[3][4][5] By identifying potential off-target activities early, research efforts can be directed towards optimizing lead compounds to enhance their selectivity, thereby reducing the likelihood of downstream failures.[5]
Benzonitrile derivatives are a versatile class of organic compounds frequently incorporated into pharmacologically active molecules due to their favorable pharmacokinetic properties and their ability to engage with a wide range of biological targets.[6][7] The nitrile group, in particular, can act as a hydrogen bond acceptor, mimicking the carbonyl group of endogenous ligands and contributing to target binding.[7] However, the reactivity and interaction profile of a benzonitrile-containing molecule can be significantly influenced by the nature and position of other substituents on the aromatic ring.[8]
Comparative Cross-Reactivity Profiling: A Hypothetical Kinase Panel
To illustrate a practical approach to assessing cross-reactivity, we present a hypothetical comparison of our case study compound against a panel of kinases, a common practice in selectivity profiling due to the conserved nature of the ATP-binding site across the kinome. The following table summarizes fictional data for our TRPV1 antagonist case study compound and two hypothetical kinase inhibitors, "Inhibitor A" and "Inhibitor B," to demonstrate how such data is presented and interpreted.
| Target Kinase | Case Study Compound (TRPV1 Antagonist) IC50 (nM) | Inhibitor A IC50 (nM) | Inhibitor B IC50 (nM) |
| Primary Target | TRPV1: 0.3 | Kinase X: 5 | Kinase Y: 10 |
| Kinase A | >10,000 | 50 | 5,000 |
| Kinase B | 8,500 | 75 | >10,000 |
| Kinase C | >10,000 | >10,000 | 15 |
| Kinase D | 5,200 | 150 | 8,000 |
| Kinase E | >10,000 | >10,000 | 25 |
Note: The IC50 values for the Case Study Compound against kinases are hypothetical for illustrative purposes. The primary target IC50 for the Case Study Compound is based on published data for its activity against capsaicin-induced TRPV1 activation.[1]
This table highlights the differing selectivity profiles of the three compounds. The Case Study Compound exhibits high selectivity for its primary target with minimal off-target activity against the hypothetical kinase panel. Inhibitor A shows some off-target activity, while Inhibitor B demonstrates significant cross-reactivity with Kinases C and E, suggesting a higher potential for off-target effects.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of a compound's selectivity involves a suite of well-designed experiments. Here, we detail two fundamental assays for quantifying compound-target interactions.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Test compound (e.g., 3-(cyclohexyloxy)benzonitrile analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and the various concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Experimental Protocol 2: Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a target enzyme.
Objective: To determine the IC50 of a test compound against a specific enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Test compound
-
Assay buffer
-
96-well microplate
-
Plate reader capable of detecting the reaction product (e.g., absorbance, fluorescence, or luminescence)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the target enzyme to the wells of a 96-well plate.
-
Add the different concentrations of the test compound to the wells and pre-incubate for a defined period to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the formation of the product over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., a chromogenic or fluorogenic substrate).
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental Design and Biological Pathways
Clear visualization of experimental workflows and biological contexts is crucial for understanding and communicating complex scientific data.
Caption: A generalized workflow for in vitro cross-reactivity screening.
Sources
- 1. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic comparison of 3-(cyclohexyloxy)benzonitrile with its precursors
Executive Summary
Target Compound: 3-(Cyclohexyloxy)benzonitrile
Primary Precursors: 3-Hydroxybenzonitrile (Nucleophile) & Bromocyclohexane (Electrophile)
Reaction Type: Williamson Ether Synthesis (
This guide provides a technical analysis of the spectroscopic transformations observed during the synthesis of 3-(cyclohexyloxy)benzonitrile. It is designed for medicinal chemists and process development scientists monitoring the O-alkylation of a phenol pharmacophore.[2][3] The data presented highlights the critical diagnostic signals required to confirm product formation and quantify precursor consumption.[3]
Synthetic Pathway & Mechanistic Context
The synthesis typically proceeds via a Williamson ether synthesis.[1][2][3][4] The phenolic proton of 3-hydroxybenzonitrile is deprotonated by a mild base (e.g.,
Reaction Scheme Visualization
Caption: Stoichiometric transformation from phenolic precursor to aryl-alkyl ether.
Spectroscopic Characterization Guide
A. Infrared Spectroscopy (FT-IR)
Objective: Confirm the formation of the ether linkage (
| Functional Group | 3-Hydroxybenzonitrile (Precursor) | Bromocyclohexane (Precursor) | 3-(Cyclohexyloxy)benzonitrile (Product) | Diagnostic Change |
| O-H Stretch | 3200–3400 | Absent | Absent | Primary Confirmation of Reaction |
| C | ~2230 | Absent | ~2230 | Retention of nitrile group |
| C-H Stretch (sp3) | Weak (Aromatic only) | 2850–2930 | 2850–2930 | Introduction of cyclohexyl ring |
| C-O-C Stretch | Absent | Absent | 1240–1260 | Formation of Aryl-Alkyl Ether |
Technical Insight: The complete disappearance of the broad O-H band at >3200
B. Proton NMR ( NMR)
Objective: Quantify conversion by monitoring the chemical shift of the proton at the reaction site (alpha-proton).[2][3]
Solvent Reference:
| Proton Environment | Precursor Shift ( | Product Shift ( | Multiplicity | Mechanistic Explanation |
| Phenolic -OH | ~5.0–8.0 (Broad, | Absent | Singlet (br) | Loss of acidic proton upon alkylation.[2][3] |
| 4.1–4.2 (CH-Br in Precursor 2) | 4.3–4.4 (CH-O-Ar) | Multiplet (tt) | Deshielding effect: Oxygen is more electronegative than Bromine in this context, shifting the signal downfield.[2] | |
| Aromatic Ring | 7.1–7.4 (Complex) | 7.1–7.4 (Shifted) | Multiplet | The electron-donating induction of the alkyl group slightly alters the splitting pattern of the aromatic protons. |
| Cyclohexyl | 1.2–2.2 | 1.2–2.0 | Multiplets | Retention of the aliphatic chain; integration should match 10H total.[3] |
Critical Analysis: The "fingerprint" of the product is the septet-like multiplet (tt) around 4.3 ppm representing the single proton on the cyclohexyl ring attached to the oxygen. In the bromide precursor, this proton appears slightly upfield (~4.1 ppm).[2][3] Co-spotting or overlaying spectra is crucial if the shift difference is subtle in your specific solvent system.[2][3]
C. Carbon-13 NMR ( NMR)
Objective: Verify the carbon skeleton and electronic environment of the ipso-carbons.
-
Ether Carbon (
): Appears at ~76 ppm .[2][3][5] This is a diagnostic shift from the carbon (~51 ppm) in bromocyclohexane.[2][3] -
Nitrile Carbon (
): Remains relatively stable at ~118 ppm .[2][3] -
Ipso-Aromatic Carbon (
): The carbon attached to the oxygen will show a significant shift compared to the phenolic precursor due to the change from to .[2]
Experimental Protocol: Synthesis & Purification
Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).
Step 1: Reaction Setup
-
Charge: In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (5–10 volumes).
-
Base Addition: Add Potassium Carbonate (
) (1.5–2.0 eq).[2][3] Stir for 15 minutes at room temperature to facilitate phenoxide formation (color change may occur). -
Heating: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[2][3]
Step 2: Workup[2]
-
Quench: Pour mixture into ice-cold water (excess). The product may precipitate as a solid or oil.[2][3]
-
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and brine ( ) to remove DMF.[2][3] -
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Step 3: Purification (Critical for Spectroscopy)[2]
-
Recrystallization: If solid, recrystallize from Ethanol/Water.[2][3]
-
Flash Chromatography: If oil, purify on silica gel (Gradient: 0
20% EtOAc in Hexanes).[2][3]
Troubleshooting & Quality Control
Issue: NMR shows a mixture of starting material and product.
-
Cause: Incomplete reaction due to steric bulk of the cyclohexyl ring.[2][3]
-
Solution: Add catalytic Potassium Iodide (KI) (0.1 eq) to generate the more reactive Iodocyclohexane in situ (Finkelstein condition).[2][3]
Issue: Extra peaks in the aliphatic region.
-
Cause: Elimination side reaction.[2][3] Bromocyclohexane can undergo E2 elimination to form cyclohexene under basic conditions.[2][3]
-
Spectroscopic Check: Look for alkene protons at 5.6–5.7 ppm in
NMR.[2][3]
References
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 75341, 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyanophenol | C7H5NO | CID 13394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
3-(cyclohexyloxy)benzonitrile proper disposal procedures
Safe Handling and Disposal Protocol: 3-(cyclohexyloxy)benzonitrile [1][2]
Executive Summary & Chemical Profile
This guide outlines the operational safety and disposal protocols for 3-(cyclohexyloxy)benzonitrile (CAS: 1038215-42-7).[2] Unlike standard solvent waste, this compound presents a dual-hazard profile due to its benzonitrile core (potential cyanide metabolism/evolution) and its cyclohexyloxy ether linkage (peroxidation potential).
Effective disposal requires strict segregation from acidic waste streams to prevent the formation of hydrogen cyanide (HCN) gas, despite the relative stability of aromatic nitriles compared to their aliphatic counterparts.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 3-(cyclohexyloxy)benzonitrile |
| CAS Number | 1038215-42-7 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Physical State | Solid (Powder) |
| Hazard Class | Acute Toxic (Oral/Inhalation), Irritant |
| Waste Characteristic | Toxic, Organic, Non-Halogenated |
Hazard Characterization & Stability
To handle this compound safely, one must understand the mechanistic risks associated with its functional groups.
-
The Nitrile Moiety (–CN):
-
Risk: Under strong acidic conditions or high thermal stress, the nitrile group can hydrolyze to release toxic species. While aromatic nitriles are more resistant to hydrolysis than aliphatic ones, metabolic processing (in vivo) or accidental mixing with strong oxidizers/acids can liberate cyanide.
-
Operational Rule: NEVER dispose of this compound in "Acid Waste" containers.
-
-
The Cyclohexyloxy Moiety (R–O–R'):
-
Risk: Secondary alkyl ethers have a potential for autoxidation to form organic peroxides upon prolonged exposure to air and light. While the aromatic ring provides some stabilization, the secondary carbon on the cyclohexyl ring remains a site for radical attack.
-
Operational Rule: Store in amber vials under inert gas (Nitrogen/Argon). Test for peroxides if the compound has been stored >12 months before disposal.
-
Waste Segregation & Disposal Workflow
The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.
Step-by-Step Disposal Procedure
-
Segregation (The Critical Step):
-
Isolate 3-(cyclohexyloxy)benzonitrile waste from oxidizers (e.g., nitric acid, perchlorates) and acids .
-
Do not commingle with aqueous waste streams. This compound is lipophilic; mixing with water creates a biphasic mixture that complicates incineration.
-
-
Solubilization (For Solid Waste):
-
If disposing of pure powder, dissolve in a compatible non-halogenated solvent (e.g., Acetone, Ethanol) to facilitate "Lab Pack" incineration.
-
Note: Solid waste can be disposed of directly in a solid waste drum, but solution-phase disposal is often preferred for complete thermal destruction.
-
-
Container Selection:
-
Use HDPE (High-Density Polyethylene) or Amber Glass containers.
-
Avoid metal containers if peroxides are suspected.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic, Organic."
-
Constituents: List "3-(cyclohexyloxy)benzonitrile" and the solvent used (e.g., "Acetone").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Final Destruction:
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for the safe segregation and packaging of nitrile waste.
Emergency Spill Response Protocol
In the event of a spill, immediate action is required to prevent inhalation of dust or dermal absorption.
| Phase | Action Item | Technical Rationale |
| 1. Isolation | Evacuate the immediate area (15 ft radius). Mark the zone. | Prevents tracking of toxic powder; minimizes inhalation risk.[1][2] |
| 2. PPE | Wear Nitrile gloves (double gloved), Lab coat, and N95/P100 respirator .[1][2] | Nitrile gloves provide excellent resistance to nitrile compounds (unlike latex).[1][2] |
| 3. Containment | Cover spill with damp absorbent pads or sand.[1][2] | Dampening prevents airborne dust formation during cleanup.[1][2] |
| 4. Decon | Wipe surface with 10% Sodium Hypochlorite (Bleach) , then water.[1][2] | Hypochlorite oxidizes traces of cyanide/nitrile residues, reducing toxicity.[1][2] |
| 5. Disposal | Place all cleanup materials in a sealed bag labeled "Hazardous Debris." | Prevents secondary contamination of custodial trash.[1][2] |
Visual Workflow: Spill Response
Figure 2: Sequential protocol for solid spill remediation.[1][2][4][5]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [2]
-
PubChem. (n.d.).[7] Compound Summary for CID 24867767 (Analogous Structure). National Library of Medicine. [2]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes & Characteristics (40 CFR Part 261).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Aromatic Nitriles. [2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. vumc.org [vumc.org]
- 4. Environmental Services [republicservices.com]
- 5. media.suweb.site [media.suweb.site]
- 6. reed.edu [reed.edu]
- 7. 4-[4-(3-Oct-5-enoxypropyl)cyclohexyl]benzonitrile | C24H35NO | CID 53886842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(cyclohexyloxy)benzonitrile
Executive Summary & Hazard Architecture
Handling 3-(cyclohexyloxy)benzonitrile requires a nuanced understanding of its structural toxicology. Unlike simple inorganic salts, this molecule combines a toxic benzonitrile core with a lipophilic cyclohexyloxy tail .
The Core Risk: The nitrile moiety (-CN) presents a risk of acute toxicity (metabolic release of cyanide ions), while the cyclohexyl ether linkage significantly increases lipophilicity (LogP). This combination facilitates rapid dermal absorption , meaning the chemical can penetrate skin faster than hydrophilic nitriles, bypassing standard dermal barriers.
Chemical Profile & Inferred Hazards
Note: Specific experimental data for this intermediate is rare; data below is extrapolated from structural analogs (Benzonitrile, 3-alkoxybenzonitriles) and standard safety protocols.
| Property | Specification / Risk Profile |
| Molecular Structure | Aromatic nitrile with bulky ether substituent |
| Physical State | Likely Solid (Crystalline) or Viscous Oil at RT |
| Primary Routes | Inhalation (Dust/Aerosol), Dermal (High Risk), Ingestion |
| Acute Toxicity | Category 3/4 (Oral/Dermal).[1] Potential metabolic Cyanogen. |
| Target Organs | CNS, Liver, Respiratory System |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The lipophilicity of this compound demands a barrier strategy focused on preventing permeation.
A. Hand Protection (Critical Control Point)
Do NOT use Latex. Natural rubber provides negligible protection against aromatic nitriles.
-
Primary Barrier (Solids/Weighing): Nitrile Rubber (Double-Gloved).
-
Inner Layer: 4 mil Nitrile (Tactile).[2]
-
Outer Layer: 5-8 mil Nitrile (Sacrificial).
-
Protocol: Change outer gloves immediately upon any splash or every 30 minutes during active handling.
-
-
Secondary Barrier (Solutions/Synthesis): Laminate (Silver Shield/4H) or Viton.
-
If the compound is dissolved in organic solvents (DCM, THF), nitrile breakthrough time drops to <2 minutes. Use laminate liners under nitrile outer gloves for immersion risks.
-
B. Respiratory Protection[4][5][6]
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood .
-
PPE Backup:
-
Solid Handling: N95 or P100 particulate respirator if weighing fine powder outside a hood (strongly discouraged).
-
Spill Cleanup: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.
-
C. Eye & Body Defense[5][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of particulate migration.
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. The goal is to prevent dust accumulation on personal clothing.
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the matter.
Figure 1: PPE Selection Logic based on physical state and solvent environment. Note the escalation to Laminate gloves for aggressive solvents.
Operational Protocols
Phase 1: Preparation & Weighing
-
Decontamination Zone: Pre-place a disposal bag and absorbent pads inside the fume hood.
-
Static Control: Use an antistatic gun or ionizer if the solid is fluffy/electrostatic to prevent dispersion.
-
Transfer: Weigh into a tared vial. Do not use weighing boats that can tip; use a funnel to transfer directly to the reaction vessel.
Phase 2: Reaction & Synthesis
-
Closed Systems: Perform reactions in closed vessels (septum-sealed) to prevent vapor release.
-
Temperature Control: If heating, ensure a reflux condenser is active. Nitriles can decompose to release HCN at high temperatures or under strong acidic conditions.
Phase 3: Waste Disposal (Segregation)
-
Classification: Segregate as "Toxic Organic Waste" .
-
Cyanide Protocol: Do NOT mix with strong acids (HCl, H2SO4) in the waste stream. Acidification can liberate Hydrogen Cyanide gas.
-
Labeling: Clearly tag waste containers: Contains Nitriles - DO NOT ACIDIFY.
Emergency Response: Spill Workflow
In the event of a spill, immediate action is required to prevent systemic toxicity.[3]
Figure 2: Emergency spill response workflow emphasizing the distinction between minor lab spills and major hazmat incidents.
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Working with Chemicals.[4] [Link]
-
University of Pennsylvania (EHRS). Nitrile Glove Chemical Compatibility Reference. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
